molecular formula C8H14N2O2 B14601137 2-(Nitromethylidene)azocane CAS No. 60971-66-6

2-(Nitromethylidene)azocane

Cat. No.: B14601137
CAS No.: 60971-66-6
M. Wt: 170.21 g/mol
InChI Key: BTIVUPBACNNPOB-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)azocane is a nitrogen-containing heterocyclic compound featuring an eight-membered azocane ring substituted with a nitromethylidene group. For instance, the nitromethylidene moiety is known to enhance electrophilic reactivity, making such compounds valuable in agrochemical and pharmaceutical applications . Azocane derivatives typically exhibit moderate ring strain compared to smaller heterocycles (e.g., aziridines), which influences their stability and reactivity .

Properties

CAS No.

60971-66-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(nitromethylidene)azocane

InChI

InChI=1S/C8H14N2O2/c11-10(12)7-8-5-3-1-2-4-6-9-8/h7,9H,1-6H2

InChI Key

BTIVUPBACNNPOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=C[N+](=O)[O-])CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)azocane typically involves the reaction of azocane with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of nitromethane to the azocane ring, followed by oxidation to form the nitromethylidene group .

Industrial Production Methods: Industrial production of 2-(Nitromethylidene)azocane may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Nitromethylidene)azocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Nitromethylidene)azocane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)azocane involves its interaction with specific molecular targets. The nitromethylidene group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Nitromethylidene)azocane with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

2.1.1 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol
  • Structure: A five-membered imidazolidine ring with a nitromethylidene group and ethanol side chain.
  • Synthesis: Reacting 2-(2-aminoethylamino)ethanol with 1,1-bis(methylthio)-2-nitroethane in ethanol under reflux .
  • Properties :
    • Forms intramolecular N–H⋯O hydrogen bonds, stabilizing a planar imidazolidine ring (r.m.s. deviation = 0.006 Å).
    • Exhibits intermolecular O–H⋯O and N–H⋯O hydrogen bonds, leading to a 2D polymeric structure .
  • Applications : Acts as a nicotine-like insecticide due to its structural mimicry of natural alkaloids .
2.1.2 (2E)-2-(Nitromethylidene)-1,3-thiazolidine
  • Structure : A five-membered thiazolidine ring with a nitromethylidene group.
  • Properties :
    • Solubility : Soluble in water and organic solvents.
    • Stability : Stable under ambient conditions.
    • Purity : ≥98% (industrial grade) .
  • Applications : Used in agrochemical synthesis (pesticides, herbicides) due to its electrophilic nitro group .
2.1.3 Aziridine Derivatives (e.g., Aziridine 2-phosphonates)
  • Structure : Three-membered rings with two carbons and one nitrogen atom.
  • Synthesis : Via carbene-mediated reactions or aza-Darzens methodologies .
  • Properties :
    • High ring strain increases reactivity, enabling facile ring-opening reactions.
    • pKa ~7.5–8.0 for NH protons, making them moderately acidic .
  • Applications : Serve as intermediates in drug discovery and polymer chemistry .

Functional Analogues

2.2.1 5-Nitrothiazol-2-amine
  • Structure : A nitro-substituted thiazole ring.
  • Applications : Used as a reference standard in pharmaceutical quality control (e.g., Nitazoxanide synthesis) .
2.2.2 4-Methylacetophenone Azine
  • Structure : A bis-azine derivative with a C18H20N2 formula.
  • Hazards: Limited toxicity data; precautionary measures include avoiding inhalation and skin contact .

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